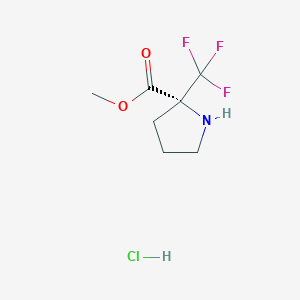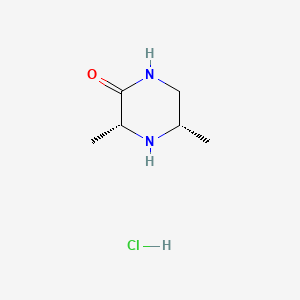
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride typically involves the stereoselective reduction of diketones or the cyclization of appropriate precursors. One common method includes the reduction of diketones using diketoreductase enzymes, which offer high stereoselectivity and efficiency . Another approach involves the nucleophilic substitution reactions where aromatic carboxylic acids react with piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their cost-effectiveness and environmental benefits. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include diketoreductase enzymes for reduction, aromatic carboxylic acids for substitution, and oxidizing agents like hydrogen peroxide for oxidation .
Major Products Formed
The major products formed from these reactions include various stereoisomers, N-oxides, and substituted derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and urease inhibitory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: Similar in structure but with a benzyl group, used in neurology research.
Sparfloxacin derivatives: Contain the (3R,5S)-3,5-dimethylpiperazine moiety and are used for their antimicrobial properties.
Uniqueness
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C6H13ClN2O |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-7-6(9)5(2)8-4;/h4-5,8H,3H2,1-2H3,(H,7,9);1H/t4-,5+;/m0./s1 |
Clave InChI |
VVLJWRYGOHFHBT-UYXJWNHNSA-N |
SMILES isomérico |
C[C@H]1CNC(=O)[C@H](N1)C.Cl |
SMILES canónico |
CC1CNC(=O)C(N1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)
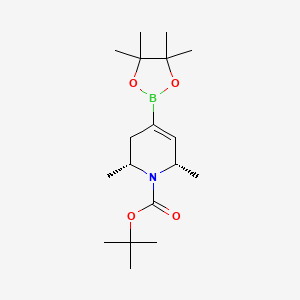
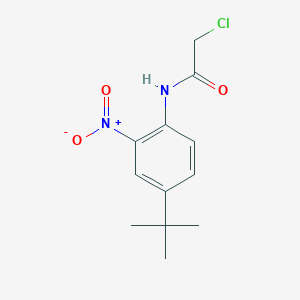

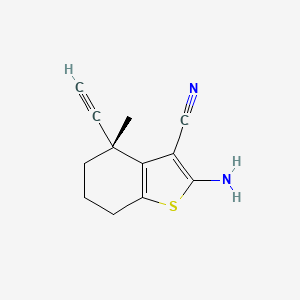
![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)
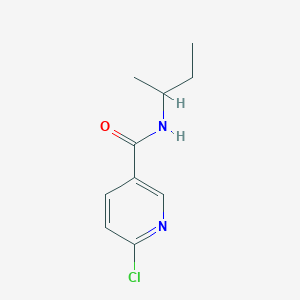
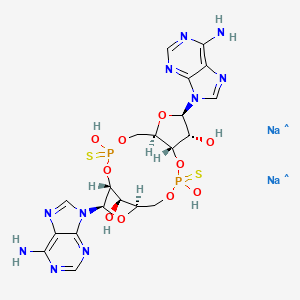
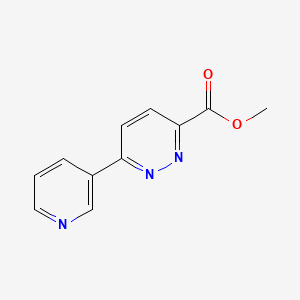


![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)
